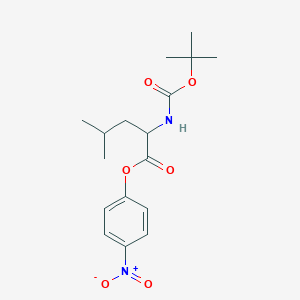![molecular formula C20H27N3O6S · C12H23N B558413 N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid CAS No. 105931-56-4](/img/structure/B558413.png)
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid is a chemical compound used primarily in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is protected by tert-butyloxycarbonyl (Boc) and methanesulfonyl (Mts) groups. The dicyclohexylammonium salt form enhances its stability and solubility in organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid typically involves the protection of the histidine amino group with a Boc group and the imidazole side chain with an Mts group. The process begins with the reaction of histidine with Boc anhydride in the presence of a base such as triethylamine. The resulting Boc-His is then treated with methanesulfonyl chloride to introduce the Mts protecting group. Finally, the compound is converted to its dicyclohexylammonium salt form by reacting with dicyclohexylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
化学反応の分析
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Mts protecting groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of the Mts group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while the Mts group can be removed using thiol-containing reagents such as dithiothreitol (DTT).
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Substitution: Nucleophiles such as amines or thiols can be used to replace the Mts group.
Major Products Formed
The major products formed from these reactions include deprotected histidine, peptide chains, and substituted histidine derivatives.
科学的研究の応用
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
作用機序
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid involves the protection and deprotection of the histidine amino group and imidazole side chain. The Boc group protects the amino group from unwanted reactions during peptide synthesis, while the Mts group protects the imidazole side chain. Upon deprotection, the free histidine can participate in peptide bond formation and other biochemical reactions. The molecular targets and pathways involved include the activation of the amino group and the stabilization of the imidazole ring .
類似化合物との比較
Similar Compounds
Boc-His(Boc)-OH: Another protected histidine derivative with Boc groups on both the amino group and the imidazole side chain.
Fmoc-His(Trt)-OH: A histidine derivative protected by fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups.
Z-His(Bzl)-OH: A histidine derivative protected by benzyloxycarbonyl (Z) and benzyl (Bzl) groups.
Uniqueness
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid is unique due to its combination of Boc and Mts protecting groups, which provide selective protection and deprotection under mild conditions. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection is crucial .
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S.C12H23N/c1-12-7-13(2)17(14(3)8-12)30(27,28)23-10-15(21-11-23)9-16(18(24)25)22-19(26)29-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10-11,16H,9H2,1-6H3,(H,22,26)(H,24,25);11-13H,1-10H2/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJUUIIJQTXJAD-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583406 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105931-56-4 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














